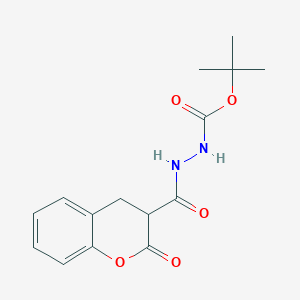

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate is a chemical compound that is part of a broader class of hydrazine derivatives. These compounds have been studied for various applications, including their use as insect growth regulators, in the synthesis of pharmaceuticals, and for their interesting chemical and physical properties.

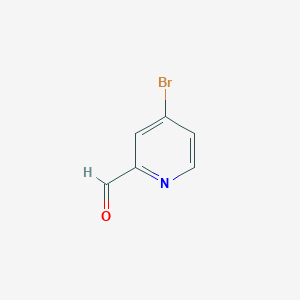

Synthesis Analysis

The synthesis of tert-butyl hydrazine derivatives can be complex and often involves multiple steps. For instance, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, a related compound, was achieved through a multi-step process starting from 1-tert-butylhydrazine . Similarly, N-tert-butoxycarbonylaminophthalimide has been used as a reagent for converting alcohols into alkylated tert-butylcarbazates or hydrazines via the Mitsunobu protocol . These methods highlight the versatility and complexity of synthesizing tert-butyl hydrazine derivatives.

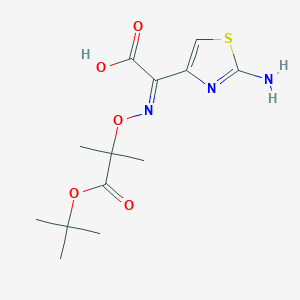

Molecular Structure Analysis

The molecular structure of tert-butyl hydrazine derivatives has been a subject of investigation. For example, the crystal and molecular structures of tert-butyloxycarbonyl derivatives of cyclotetrasulfurdihydrazide and cyclohexasulfurhydrazide were determined by X-ray analyses, revealing that both sulfur(II)-nitrogen rings exist in crown conformation with sp2-hybridized nitrogen atoms . Additionally, the crystal structure of N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine was determined, showing a dimer linked by intermolecular hydrogen bonds .

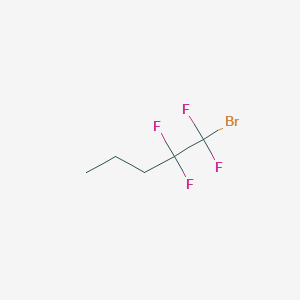

Chemical Reactions Analysis

Tert-butyl hydrazine derivatives can undergo various chemical reactions. For instance, the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines to form 1-aryl-1H-indazole derivatives was promoted by potassium tert-butoxide . Unexpected cleavage of the C–S bond was observed during the hydrazination of a tert-butyl hydrazine derivative, leading to the formation of different compounds and highlighting the potential for unexpected reactions in this class of chemicals .

Physical and Chemical Properties Analysis

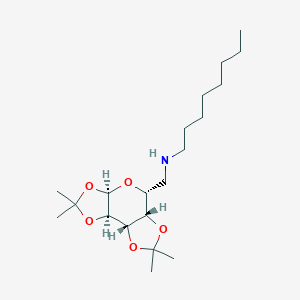

The physical and chemical properties of tert-butyl hydrazine derivatives are influenced by their molecular structure. For example, the larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines was found to be affected by the hydrophobicity and bulkiness of substituents, with para substitution with lower alkyls and halogens being the most favorable . Spectroscopic analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide provided insights into the vibrational frequencies, HOMO and LUMO analysis, and first hyperpolarizability, suggesting an extended π-electron delocalization over the molecule, which is responsible for its nonlinearity .

Wissenschaftliche Forschungsanwendungen

Decomposition and Environmental Remediation

- Decomposition of Methyl Tert-Butyl Ether (MTBE) in Environmental Applications : A study demonstrated the feasibility of using a radio frequency (RF) plasma reactor for decomposing MTBE, a related compound, suggesting potential environmental remediation applications (Hsieh et al., 2011).

Synthetic Phenolic Antioxidants

- Environmental Impact and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : Research on SPAs, including tert-butyl-based antioxidants, reviews their occurrence, human exposure, and potential toxicity, highlighting the importance of developing SPAs with lower environmental impact (Liu & Mabury, 2020).

Electrochemical Sensors and Biosensors

- Advancements in Electrochemical Sensors : A review on the development of electrochemical sensors and biosensors using polyphenazine or polytriphenylmethane redox polymers and carbon nanotubes suggests the potential for sensitive detection mechanisms, possibly relevant for monitoring related tert-butyl compounds (Barsan et al., 2015).

Biodegradation and Fate in Soil and Groundwater

- Biodegradation of Ethyl Tert-Butyl Ether (ETBE) : This review summarizes knowledge on the biodegradation and fate of ETBE, a compound structurally related to tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate, in soil and groundwater, providing insight into microbial degradation pathways and environmental behavior (Thornton et al., 2020).

Safety And Hazards

The safety and hazards associated with “Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate” are not explicitly mentioned in the searched resources.

Zukünftige Richtungen

The future directions for “Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate” are not explicitly mentioned in the searched resources. However, similar compounds such as tert-butyl hydrazinecarboxylates are important intermediates in the synthesis of several novel organic compounds and have wide applications in pharmaceuticals, polymers, and dye industries5.

Please note that the information provided is based on the available resources and there might be more comprehensive and updated resources out there. For a more detailed and accurate analysis, consulting a specialist or conducting a thorough literature review is recommended.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-oxo-3,4-dihydrochromene-3-carbonyl)amino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-15(2,3)22-14(20)17-16-12(18)10-8-9-6-4-5-7-11(9)21-13(10)19/h4-7,10H,8H2,1-3H3,(H,16,18)(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDZBGHQFWXWID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)C1CC2=CC=CC=C2OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327588 |

Source

|

| Record name | NSC668039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate | |

CAS RN |

908230-99-9 |

Source

|

| Record name | NSC668039 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.